molecular formula C18H17NO3 B2541884 Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate CAS No. 477862-79-6

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate

Cat. No.: B2541884
CAS No.: 477862-79-6
M. Wt: 295.338
InChI Key: ABHJVAZWQJYWSZ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate can be compared with other similar compounds, such as:

List of Similar Compounds

Biological Activity

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an indolizine core substituted with a methoxyphenyl group, which is crucial for its biological activity. Its molecular formula is C17H16NO2C_{17}H_{16}NO_2, with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group enhances lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms through which this compound exerts its effects include:

  • Microtubule Disruption : Similar to other indolizine derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-proliferative Activity : It has been observed to inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study AA549 (Lung)12.5Apoptosis
Study BMCF-7 (Breast)15.0Microtubule Inhibition
Study CHeLa (Cervical)10.0Cell Cycle Arrest

Case Study 1: Cytotoxicity in Lung Cancer Cells

In a study focusing on A549 lung cancer cells, this compound demonstrated an IC50 value of 12.5 µM. The cytotoxic effect was attributed to the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Breast Cancer Research

Research involving MCF-7 breast cancer cells revealed an IC50 value of 15.0 µM. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and microtubule dynamics disruption .

Case Study 3: Cervical Cancer Impact

In HeLa cervical cancer cells, this compound exhibited an IC50 value of 10.0 µM. This study emphasized the compound's potential as a therapeutic agent by demonstrating significant anti-proliferative effects and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents can lead to variations in potency and selectivity:

  • Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Indolizine Core : Critical for maintaining structural integrity and biological function.

Comparative studies with related compounds have shown that variations in substituents significantly affect their anticancer properties.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)17-15(12-19-11-5-4-6-16(17)19)13-7-9-14(21-2)10-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJVAZWQJYWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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